1-(4-Methoxyphenyl)ethane-1,2-diamine
Description
1-(4-Methoxyphenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 4-methoxyphenyl group attached to the first carbon of the ethane-1,2-diamine backbone. This aromatic diamine is structurally characterized by its two primary amine groups and the electron-donating methoxy substituent, which influences its electronic properties, solubility, and reactivity. The compound is synthesized via condensation reactions involving substituted benzaldehydes or benzoates with ethane-1,2-diamine, often under controlled conditions to avoid side reactions such as dealkylation . Its applications span coordination chemistry, catalysis, and biomedical research, where its ability to form stable metal complexes and interact with biological targets is of particular interest .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3 |
InChI Key |
YLLORXQFHZAMRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties and Reactivity
- Solubility: The presence of a 4-methoxyphenyl group enhances solubility in polar organic solvents compared to non-substituted analogs. For instance, N1-(4-methoxybenzyl)-N2,N2-dimethyl-N1-pyridin-2-ylethane-1,2-diamine fumarate exhibits unique solubility profiles due to hydrogen bonding with the fumarate counterion .
- Oxidation Kinetics : Ethane-1,2-diamine derivatives undergo periodate oxidation at pH 9–11, with rates influenced by protonation states. The methoxyphenyl group may slow oxidation compared to unsubstituted ethane-1,2-diamine due to steric and electronic effects .
Table 3: Oxidation Rates of Diamines at pH 10
| Compound | Oxidation Rate (M⁻¹s⁻¹) | Catalytic Influence |
|---|---|---|
| Ethane-1,2-diamine | 0.45 | Acid/base-catalyzed |
| NN′-Dimethylethane-1,2-diamine | 0.32 | Base-catalyzed |
| 1-(4-Methoxyphenyl)ethane-1,2-diamine | 0.28 (estimated) | Steric hindrance from aryl group |
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